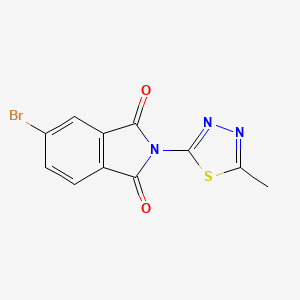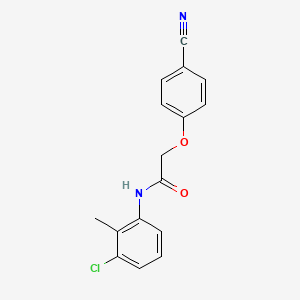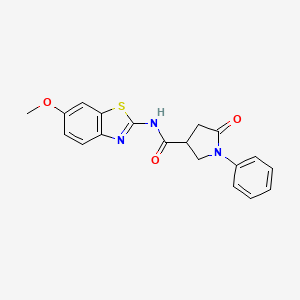
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MBP-3, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBP-3 is a benzothiazolyl-pyrrolidine derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the antioxidant response. Activation of the Nrf2 pathway has been shown to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been reported to reduce inflammation and inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to protect against oxidative stress and inflammation by activating the Nrf2 pathway.
Advantages and Limitations for Lab Experiments
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been reported to exhibit potent antitumor, anti-inflammatory, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. It has been reported to exhibit low solubility in water, which can limit its bioavailability. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound to better understand its biochemical and physiological effects. Furthermore, future research could focus on developing more effective synthesis methods for this compound and modifying its structure to improve its pharmacological properties.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and neuroprotective activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to reduce inflammation in animal models of arthritis and inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-14-7-8-15-16(10-14)26-19(20-15)21-18(24)12-9-17(23)22(11-12)13-5-3-2-4-6-13/h2-8,10,12H,9,11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKMSXYVHPPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4403929.png)
![1-[3-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4403941.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4403949.png)
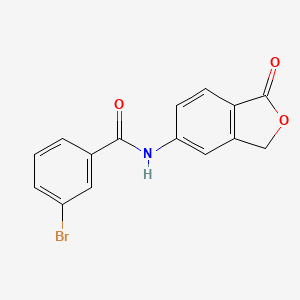
![ethyl 1-{4-[(ethylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4403959.png)
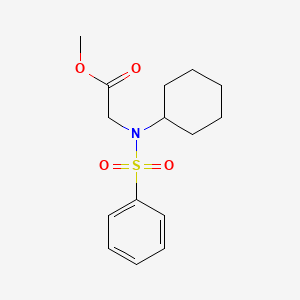
![3-[(cyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4403969.png)
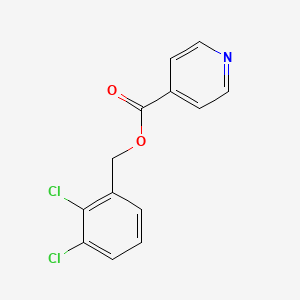
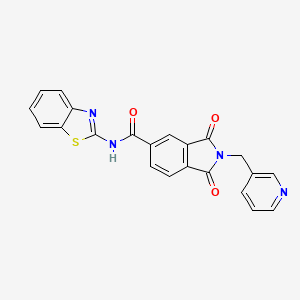
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404001.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)
